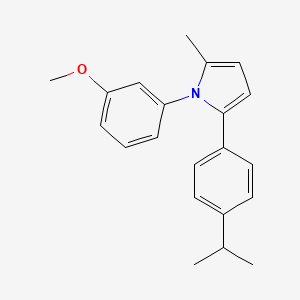

(4-(4-氟苯基)哌嗪-1-基)(7-甲氧基苯并呋喃-2-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

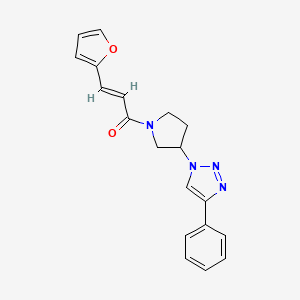

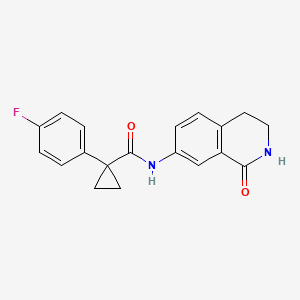

(4-(4-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C20H19FN2O3 and its molecular weight is 354.381. The purity is usually 95%.

BenchChem offers high-quality (4-(4-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- FPMINT 作为抑制剂: FPMINT 选择性地抑制 ENT2,而不是 ENT1。研究发现,用苯取代萘部分会消除对 ENT1 和 ENT2 的抑制效果。然而,在苯部分的间位添加甲基或在对位添加乙基/氧甲基可以恢复对两种转运蛋白的抑制活性。 哌嗪环附近的卤素取代基对于 ENT1 和 ENT2 的抑制至关重要 .

- 衍生物: FPMINT 的一些衍生物对环丙沙星耐药的铜绿假单胞菌 (CRPA) 表现出有希望的生长抑制。 值得注意的是,化合物 5h 的效力比环丙沙星高 16 倍 .

- 苯并咪唑衍生物: 研究了 FPMINT 的类似物对其细胞毒性特征。 虽然它们没有表现出明显的细胞毒性,但它们显示出作为脲酶抑制剂的潜力 .

- ENT2 抑制: FPMINT 对 ENT2 的选择性表明它可能影响腺苷信号和炎症。 需要进一步研究来探索这种可能性 .

- 腺苷调节: ENTs 调节大脑中的腺苷水平。 FPMINT 对 ENT2 的选择性可能会影响腺苷介导的神经保护和神经退行性疾病 .

- ENT 相关的药物转运: 了解 FPMINT 与 ENTs 的相互作用可能有助于药物递送策略。 靶向这些转运蛋白可以提高药物疗效并最大限度地减少副作用 .

平衡型核苷转运蛋白 (ENT) 抑制

抗菌活性

脲酶抑制

抗炎作用

神经保护和神经退行性疾病

药物递送和靶向

总之,FPMINT 在从转运蛋白抑制到潜在的抗菌和抗炎作用等各个领域都具有前景。研究人员继续探索其应用,强调其对 ENT2 的独特选择性和潜在的治疗益处。 🌟

作用机制

Target of Action

It is known to belong to the class of synthetic opioids, which typically act on opioid receptors in the brain.

Mode of Action

The exact mode of action of 4-F-PBP is not well-documented. Synthetic opioids generally work by binding to opioid receptors in the brain, mimicking the action of endogenous opioids (like endorphins). This binding inhibits the transmission of pain signals, leading to analgesic effects.

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化分析

Biochemical Properties

The biochemical properties of (4-(4-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone are not fully understood. It has been found to inhibit tyrosinase, a key enzyme in the melanogenesis pathway . This suggests that it may interact with this enzyme and potentially other proteins and biomolecules involved in this pathway.

Molecular Mechanism

The molecular mechanism of action of (4-(4-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone is not fully elucidated. It is known to inhibit tyrosinase, suggesting that it may bind to this enzyme and prevent it from catalyzing the oxidation of phenolic compounds . This could lead to changes in gene expression and cellular metabolism.

属性

IUPAC Name |

[4-(4-fluorophenyl)piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3/c1-25-17-4-2-3-14-13-18(26-19(14)17)20(24)23-11-9-22(10-12-23)16-7-5-15(21)6-8-16/h2-8,13H,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXHDTBJXFJWBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-cyclopentyl-N-[2-(4-fluorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2389544.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2389546.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2389551.png)

![N-benzyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2389560.png)

![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl 2-chloropyridine-3-carboxylate](/img/structure/B2389561.png)